molecular formula C20H18ClN3O B213839 {4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]PHENYL}[3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE

{4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]PHENYL}[3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE

Cat. No.: B213839
M. Wt: 351.8 g/mol
InChI Key: CJLHJMHKKZUPMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]PHENYL}[3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE is a complex organic compound that features a unique combination of a pyrazole ring, a benzoyl group, and a tetrahydroquinoline structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of {4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]PHENYL}[3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE typically involves multi-step reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to produce the compound in large quantities .

Chemical Reactions Analysis

Types of Reactions: {4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]PHENYL}[3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

{4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]PHENYL}[3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes .

Mechanism of Action

The mechanism by which {4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]PHENYL}[3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, and modulating gene expression. The exact mechanism can vary depending on the specific application and biological context .

Comparison with Similar Compounds

  • 1-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}-1,2,3,4-tetrahydroisoquinoline
  • 1-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}-1,2,3,4-tetrahydroquinoxaline

Uniqueness: {4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]PHENYL}[3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE is unique due to its specific combination of functional groups and structural features.

Properties

Molecular Formula

C20H18ClN3O

Molecular Weight

351.8 g/mol

IUPAC Name

[4-[(4-chloropyrazol-1-yl)methyl]phenyl]-(3,4-dihydro-2H-quinolin-1-yl)methanone

InChI

InChI=1S/C20H18ClN3O/c21-18-12-22-23(14-18)13-15-7-9-17(10-8-15)20(25)24-11-3-5-16-4-1-2-6-19(16)24/h1-2,4,6-10,12,14H,3,5,11,13H2

InChI Key

CJLHJMHKKZUPMC-UHFFFAOYSA-N

SMILES

C1CC2=CC=CC=C2N(C1)C(=O)C3=CC=C(C=C3)CN4C=C(C=N4)Cl

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)C3=CC=C(C=C3)CN4C=C(C=N4)Cl

Origin of Product

United States

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